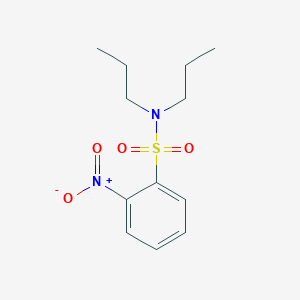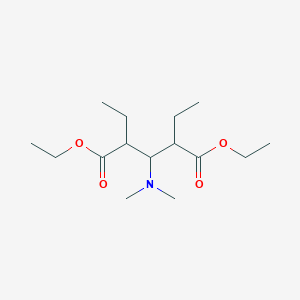![molecular formula C23H32O6 B14382802 16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane CAS No. 89807-30-7](/img/structure/B14382802.png)
16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is a complex organic compound characterized by its unique structure, which includes a biphenyl group and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides and aluminum chloride for Friedel–Crafts alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Applications De Recherche Scientifique
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane involves its interaction with molecular targets through its biphenyl and ether groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16-[([1,1’-Biphenyl]-4-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- 2,5,8,11,14-Pentaoxahexadecane, 16-([1,1’-biphenyl]-4-ylox)
Uniqueness
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
89807-30-7 |
|---|---|
Formule moléculaire |
C23H32O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-phenylbenzene |
InChI |
InChI=1S/C23H32O6/c1-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-23-10-6-5-9-22(23)21-7-3-2-4-8-21/h2-10H,11-20H2,1H3 |
Clé InChI |
XFFJMTHGGVDGRJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOC1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)


![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)

![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)


![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)

![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
